molecular formula C8H12N2O2 B1316889 5-(1H-imidazol-1-yl)pentanoic acid CAS No. 68887-65-0

5-(1H-imidazol-1-yl)pentanoic acid

Cat. No.: B1316889
CAS No.: 68887-65-0
M. Wt: 168.19 g/mol
InChI Key: YTRRZWTXQVETAL-UHFFFAOYSA-N
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Description

5-(1H-imidazol-1-yl)pentanoic acid is a chemical compound that features an imidazole ring attached to a pentanoic acid chain The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules

Mechanism of Action

Mode of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . The specific interactions of this compound with its targets and the resulting changes are subjects for future investigation.

Biochemical Pathways

The biochemical pathways affected by 5-(1H-imidazol-1-yl)pentanoic acid are currently unknown. Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures , suggesting that this compound may interact with similar biochemical pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

Given the broad biological activities of imidazole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular levels

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid typically involves the formation of the imidazole ring followed by the attachment of the pentanoic acid chain. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Another method involves the use of room temperature ionic liquids for the one-pot synthesis of triaryl imidazoles. This method does not require any added catalyst and offers excellent yields with simple work-up procedures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of ionic liquids and nickel catalysis are promising due to their efficiency and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: 5-(1H-imidazol-1-yl)pentanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1H-imidazol-1-yl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as catalysts or polymers.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, lacking the pentanoic acid chain.

    Histidine: An amino acid containing an imidazole ring, which is a precursor to many biologically active molecules.

    Biotin: A vitamin that contains an imidazole ring fused with a thiophene ring.

Uniqueness

5-(1H-imidazol-1-yl)pentanoic acid is unique due to the presence of both the imidazole ring and the pentanoic acid chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different applications.

Properties

IUPAC Name

5-imidazol-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8(12)3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRRZWTXQVETAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510242
Record name 5-(1H-Imidazol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68887-65-0
Record name 5-(1H-Imidazol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a solution of methyl 5-imidazol-1-ylpentanoate (0.60 g; 1.0 equiv; 3.29 mmoles) and lithium hydroxide (0.553 g; 4 equiv; 13.17 mmoles) in tetrahydrofuran (20 mL) and water (15 mL) for 18 hours. Add 3 ml of 5N hydrochloric acid then concentrate the mixture. Purify the crude product by column chromatography (0 to 15% methanol in dichloromethane) to afford 5-imidazol-1-ylpentanoic acid (0.72 g; 19%) as a yellow oil: MS (m/z): 169(M+1).
Name
methyl 5-imidazol-1-ylpentanoate
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.553 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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